molecular formula C23H24N2O2 B3452963 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE

Cat. No.: B3452963
M. Wt: 360.4 g/mol
InChI Key: CLCGFLOOBFLQJQ-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE is a complex organic compound that features both a benzodioxole and a naphthalene moiety linked through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE typically involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Formation of Naphthalene Moiety: The naphthalene ring can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with a suitable alkyl halide.

    Coupling with Piperazine: The final step involves the coupling of the benzodioxole and naphthalene moieties with piperazine. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: to increase reaction rates.

    Continuous flow systems: for large-scale production.

    Catalysts: to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using halides or other suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(PHENYL)PIPERAZINE: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(TOLYL)PIPERAZINE: Similar structure but with a tolyl group instead of a naphthalene moiety.

Uniqueness

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE is unique due to the presence of both benzodioxole and naphthalene moieties, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-7-21-19(4-1)5-3-6-20(21)16-25-12-10-24(11-13-25)15-18-8-9-22-23(14-18)27-17-26-22/h1-9,14H,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCGFLOOBFLQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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